N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with 2-(3-chlorophenyl)-1,3-benzoxazole-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the imine bond.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Halogenated compounds like this one are prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE exerts its effects is largely dependent on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Other Benzoxazole Derivatives: Compounds with similar benzoxazole structures, often investigated for their bioactive properties.
Uniqueness
N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated phenyl groups and benzoxazole ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-26-19-7-5-13(9-17(19)23)12-24-16-6-8-20-18(11-16)25-21(27-20)14-3-2-4-15(22)10-14/h2-12H,1H3 |
InChI Key |
FOWQNLKEDYLHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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